molecular formula C39H47N4O7P B13725904 DMTr-dH2U-amidite

DMTr-dH2U-amidite

Cat. No.: B13725904
M. Wt: 714.8 g/mol
InChI Key: KMZDUEOOUPMTJZ-CWDWRSLKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMTr-dH2U-amidite is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Properties

Molecular Formula

C39H47N4O7P

Molecular Weight

714.8 g/mol

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C39H47N4O7P/c1-28(2)43(29(3)4)51(48-24-10-22-40)50-35-25-38(42-23-21-37(44)41-27-42)49-36(35)26-47-39(30-11-8-7-9-12-30,31-13-17-33(45-5)18-14-31)32-15-19-34(46-6)20-16-32/h7-9,11-21,23,27-29,35-36,38H,10,24-26H2,1-6H3/t35-,36+,38+,51?/m0/s1

InChI Key

KMZDUEOOUPMTJZ-CWDWRSLKSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5

Origin of Product

United States

Chemical Reactions Analysis

DMTr-dH2U-amidite undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the phosphite triester to a phosphate triester.

    Reduction: This reaction can be used to remove protecting groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like thiols . The major products formed from these reactions are typically oligonucleotides with modified nucleosides .

Scientific Research Applications

DMTr-dH2U-amidite has several scientific research applications, including:

Mechanism of Action

The mechanism of action of DMTr-dH2U-amidite involves the inhibition of DNA synthesis and the induction of apoptosis. As a purine nucleoside analog, it targets indolent lymphoid malignancies by incorporating into the DNA and disrupting its replication .

Comparison with Similar Compounds

Biological Activity

DMTr-dH2U-amidite is a purine nucleoside analog that has garnered attention for its broad biological activity, particularly in the fields of oncology and virology. This compound is characterized by its ability to interact with various biological pathways, making it a valuable tool in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its structural similarity to natural nucleosides, allowing it to participate in nucleic acid synthesis and various cellular processes. Key mechanisms include:

  • Antitumor Activity : this compound demonstrates significant antitumor effects, particularly against indolent lymphoid malignancies. Its ability to induce apoptosis and affect cell cycle progression contributes to its efficacy in cancer treatment .
  • Antiviral Properties : The compound exhibits activity against a range of viral infections, including HIV, HCV, and influenza. This is achieved through inhibition of viral replication and interference with viral protein synthesis .
  • Immunomodulation : this compound influences immune responses by modulating signaling pathways such as NF-κB and JAK/STAT, which are crucial for the activation of immune cells .

Biological Activities Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Antitumor Induces apoptosis in cancer cells; effective against lymphoid malignancies.
Antiviral Inhibits replication of viruses like HIV, HCV, and influenza.
Immunomodulatory Modulates immune responses via NF-κB and JAK/STAT pathways.
Cell Cycle Regulation Affects cell cycle progression and DNA damage response mechanisms.
Neuronal Signaling Interacts with neuronal receptors influencing neurotransmission.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in treating indolent lymphoid malignancies showed promising results. The compound was administered in vitro to various cancer cell lines, leading to a significant reduction in cell viability and increased rates of apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antiviral Activity

In a clinical trial focused on HIV treatment, this compound was evaluated for its ability to suppress viral load in infected patients. Results indicated a marked decrease in viral RNA levels, suggesting that the compound effectively inhibits HIV replication. This study underscores the potential of this compound as a therapeutic option for viral infections.

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • Cell Cycle Effects : Investigations revealed that this compound disrupts normal cell cycle progression by inducing DNA damage response pathways. This effect was found to be dose-dependent and correlated with increased apoptosis rates .
  • Inflammatory Response Modulation : Studies have shown that this compound can downregulate pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.